physicochemical properties of 5-(3-trifluoromethylphenyl)picolinic acid
physicochemical properties of 5-(3-trifluoromethylphenyl)picolinic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Trifluoromethylphenyl)picolinic Acid
Authored by: A Senior Application Scientist
Foreword: A Strategic Approach to Novel Compound Characterization
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. The physicochemical properties of a compound are the bedrock of this evaluation, dictating its behavior in biological systems and influencing critical parameters such as absorption, distribution, metabolism, and excretion (ADME). This guide focuses on 5-(3-trifluoromethylphenyl)picolinic acid, a substituted pyridine carboxylic acid. As specific experimental data for this precise molecule is not extensively documented in public literature, this document serves a dual purpose: it collates the known identifiers for the target compound while providing a comprehensive, field-proven framework for its complete physicochemical characterization.
We will approach this topic not as a simple data sheet, but as a strategic guide for the research scientist. By detailing the causality behind experimental choices and providing robust, self-validating protocols, this whitepaper is designed to empower researchers to systematically profile 5-(3-trifluoromethylphenyl)picolinic acid or any novel chemical entity. We will ground our discussion in the context of its structural analogs, namely the parent picolinic acid and the closely related 5-(trifluoromethyl)picolinic acid, to provide a comparative baseline and illustrate the impact of chemical substitution.
Compound Identification and Structural Context
A precise understanding of a molecule's identity is the first step in any scientific investigation. This section provides the fundamental structural and identifying information for 5-(3-trifluoromethylphenyl)picolinic acid and its key structural analogs.
Target Compound: 5-(3-Trifluoromethylphenyl)picolinic Acid
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Chemical Structure: (A 2D structure diagram would be presented here in a formal document)
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IUPAC Name: 5-(3-Trifluoromethylphenyl)pyridine-2-carboxylic acid
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CAS Number: 87789-84-2[1]
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Molecular Formula: C₁₃H₈F₃NO₂[1]
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Molecular Weight: 283.21 g/mol
Structural Analogs for Comparative Analysis
To contextualize the properties of our target compound, we will refer to two key analogs. The trifluoromethyl group (CF₃) is a potent electron-withdrawing group, which can significantly alter properties like acidity (pKa) and lipophilicity (LogP) compared to the unsubstituted parent molecule.
| Property | Picolinic Acid | 5-(Trifluoromethyl)picolinic Acid | 5-(3-Trifluoromethylphenyl)picolinic Acid |
| CAS Number | 98-98-6[2][3] | 80194-69-0[4] | 87789-84-2[1] |
| Molecular Formula | C₆H₅NO₂[2][3] | C₇H₄F₃NO₂[4] | C₁₃H₈F₃NO₂[1] |
| Molecular Weight | 123.11 g/mol [2][5] | 191.11 g/mol | 283.21 g/mol |
| Appearance | White solid[2] | White to very pale yellow crystal/powder[4] | Data not available |
| Melting Point (°C) | 136 - 138[2] | 133 - 137 | Data not available |
| pKa | 5.4[6] | Data not available | Data not available |
| LogP | 0.72[3] | Data not available | Data not available |
Core Physicochemical Properties: A Framework for Determination
The following sections detail the experimental methodologies required to fully characterize the physicochemical profile of 5-(3-trifluoromethylphenyl)picolinic acid. The protocols provided are standard, robust methods widely used in the pharmaceutical industry.
Aqueous Solubility
Expertise & Causality: Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability. For an acidic compound like a picolinic acid derivative, solubility is expected to be highly pH-dependent. The shake-flask method is the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium. We must measure solubility at multiple pH values, particularly at physiologically relevant ones (e.g., pH 2.0 for the stomach and pH 7.4 for plasma), to understand how the compound will behave in vivo.
Experimental Protocol: Equilibrium Shake-Flask Solubility
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Preparation of Buffers: Prepare a series of buffers (e.g., 0.01 M HCl for pH 2.0, 50 mM phosphate buffer for pH 7.4).
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Sample Preparation: Add an excess amount of 5-(3-trifluoromethylphenyl)picolinic acid to separate vials containing each buffer. The excess solid should be clearly visible.
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Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
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Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with the appropriate mobile phase for the chosen analytical method.
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Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method against a standard curve of known concentrations.
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Calculation: Calculate the solubility in mg/mL or µM using the measured concentration and the dilution factor.
Workflow Visualization
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity (LogP)
Expertise & Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes and its potential for protein binding. The shake-flask method is the traditional and most reliable technique. The presence of the trifluoromethylphenyl group is expected to significantly increase the LogP of the target molecule compared to the parent picolinic acid.
Experimental Protocol: Shake-Flask Octanol-Water Partition Coefficient (LogP)
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Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
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Stock Solution: Prepare a stock solution of the compound in the aqueous phase (or octanol if solubility is very low in water).
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Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated octanol and the pre-saturated aqueous phase containing the compound. A 1:1 volume ratio is common.
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Equilibration: Shake the tube vigorously for 1-2 hours to allow for complete partitioning of the compound between the two phases.
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Phase Separation: Centrifuge the tube to ensure a clean separation of the octanol and aqueous layers.
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Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Workflow Visualization
Caption: Workflow for Shake-Flask LogP Determination.
Acidity (pKa)
Expertise & Causality: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH.[7] This is paramount for predicting solubility, absorption, and receptor binding, as the charged and uncharged species have vastly different properties. For a picolinic acid, we expect two pKa values: one for the carboxylic acid (acidic) and one for the pyridine nitrogen (basic). Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of a titrant.
Experimental Protocol: Potentiometric Titration for pKa Determination
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System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, 10).
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Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-10 mM).
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Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes. Record the pH after each addition.
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Titration (Basic pKa): In a separate experiment, dissolve the compound in a slight excess of standardized strong acid (e.g., 0.1 M HCl) and titrate back with the standardized strong base.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the acid/base has been neutralized). Specialized software is often used to calculate the pKa from the first derivative of the titration curve.
Workflow Visualization
Caption: Workflow for Potentiometric pKa Determination.
Chemical Stability Profile
Expertise & Causality: Stability testing is essential for determining appropriate storage conditions, identifying potential degradation products, and establishing a shelf-life for a drug substance.[] Forced degradation (or stress testing) is a critical component, involving the exposure of the compound to harsh conditions to accelerate decomposition and elucidate degradation pathways.[9][10] This information is vital for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
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Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
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Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
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Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.
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Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C.
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Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
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Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 105°C).
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Photostability: Expose the solution and solid compound to a controlled light source (e.g., ICH option 2: xenon lamp).
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Time Points: Sample from each vial at various time points (e.g., 0, 2, 8, 24, 48 hours). Neutralize the acid/base samples before analysis.
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Analysis: Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).
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Evaluation:
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Quantify the percentage of the parent compound remaining.
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Monitor the formation of degradation products.
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Perform peak purity analysis using the PDA detector.
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Use mass spectrometry to propose structures for the major degradants.
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Logical Relationship Diagram
Caption: Logical Flow of a Forced Degradation Study.
Conclusion and Forward Look
The are fundamental to its potential development as a therapeutic agent or its use as a chemical intermediate. While specific experimental values require laboratory determination, this guide provides the strategic framework and robust methodologies necessary for such a characterization. By systematically evaluating its solubility, lipophilicity, acidity, and stability, researchers can build a comprehensive data package. This package is indispensable for guiding formulation development, interpreting biological data, and ultimately determining the viability of advancing the molecule through the drug discovery pipeline. The principles and protocols outlined herein represent a best-practice approach to transforming a novel chemical entity from a structure on a page into a well-understood asset.
References
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Wikipedia. Picolinic acid. [Link]
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PubChem. Picolinic acid. [Link]
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DrugFuture. Picolinic Acid. [Link]
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World Health Organization. Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
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European Medicines Agency. ICH Q1A (R2) Stability Testing of new Drug Substances and Products. [Link]
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PubMed Central. Development of Methods for the Determination of pKa Values. [Link]
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PubMed. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. [Link]
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